5-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one
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Overview
Description
5-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one is a complex organic compound that features a benzo[d]thiazole moiety linked to an azetidine ring, which is further connected to a pyrrolidin-2-one structure
Mechanism of Action
Target of Action
It is known that benzothiazole derivatives have shown potent activity againstMycobacterium tuberculosis . The target of these derivatives is often the enzyme DprE1 , which is crucial for the survival of the bacteria .
Mode of Action
Benzothiazole derivatives are known to inhibit the dpre1 enzyme, thereby inhibiting the growth of mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of the dpre1 enzyme disrupts the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall . This leads to the death of the bacteria.
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the biosynthesis of arabinogalactan, leading to the death of the bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction . The azetidine ring is then introduced via nucleophilic substitution reactions, often using azetidine derivatives and suitable bases . The final step involves the coupling of the azetidine intermediate with pyrrolidin-2-one under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the process and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[d]thiazole ring and the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d]thiazole moiety can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
5-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole core and exhibit similar biological activities.
Azetidine derivatives: Compounds with azetidine rings are known for their antimicrobial and antiviral properties.
Pyrrolidin-2-one derivatives: These compounds are used in medicinal chemistry for their anti-inflammatory and anticancer potential.
Uniqueness
5-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one is unique due to its combination of three distinct moieties, each contributing to its overall biological activity and chemical reactivity. This structural complexity allows for a wide range of applications and makes it a valuable compound in scientific research .
Biological Activity
5-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one is a complex organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound contains a benzothiazole moiety linked to an azetidine ring and a pyrrolidin-2-one structure, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer effects, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C15H15N3O3S. The compound's structure can be broken down into key components:
- Benzothiazole Moiety : Known for its role in various biological activities.
- Azetidine Ring : Contributes to the compound's reactivity and interaction with biological targets.
- Pyrrolidin-2-one Structure : May enhance the compound's stability and bioavailability.
Anticancer Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3, a critical pathway in programmed cell death . The following table summarizes key findings regarding the anticancer activity of related compounds:
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
8j | U937 | 5.2 | Procaspase-3 activation |
8k | U937 | 6.6 | Procaspase-3 activation |
PAC-1 | U937 | 0.5 | Positive control for apoptosis induction |
The selectivity and potency of these compounds underscore the relevance of the benzothiazole moiety in enhancing anticancer activity.
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the benzothiazole and azetidine structures significantly influence biological activity. For example, the presence of electron-withdrawing groups on the benzothiazole ring enhances the activation of procaspase-3 . Additionally, studies have shown that compounds with an ortho-hydroxy N-acylhydrazone moiety exhibit stronger anticancer activity due to their ability to chelate metal ions like zinc, which is essential for procaspase-3 activation .
The proposed mechanism for the anticancer activity of this compound involves the following steps:
- Cellular Uptake : The compound enters cancer cells through passive diffusion or specific transport mechanisms.
- Procaspase Activation : Once inside, it activates procaspase-3, leading to its conversion into active caspase-3.
- Induction of Apoptosis : Activated caspase-3 initiates a cascade of events resulting in apoptosis.
Case Studies
Several case studies have highlighted the effectiveness of benzothiazole derivatives in cancer treatment:
- Study on U937 Cell Line : A series of benzothiazole derivatives were tested for their ability to induce apoptosis in U937 cells. Compounds 8j and 8k showed significant efficacy with IC50 values indicating potent anticancer properties .
- Mechanistic Insights : Further investigations revealed that these compounds could effectively disrupt cellular homeostasis by modulating apoptotic pathways, thus providing insights into their potential therapeutic applications.
Properties
IUPAC Name |
5-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-13-6-5-11(16-13)14(20)18-7-9(8-18)21-15-17-10-3-1-2-4-12(10)22-15/h1-4,9,11H,5-8H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVYQCXWXHBFLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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